molecular formula C14H19NOS B5073177 3-(4-tert-butylphenoxy)propyl thiocyanate

3-(4-tert-butylphenoxy)propyl thiocyanate

Cat. No.: B5073177
M. Wt: 249.37 g/mol
InChI Key: RTKAYTMAHYZVGS-UHFFFAOYSA-N
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Description

The compound “3-(4-tert-butylphenoxy)propyl thiocyanate” is an organic compound that contains a thiocyanate group (-SCN), a propyl group (a three-carbon chain), and a 4-tert-butylphenoxy group (a phenol group with a tert-butyl group attached at the 4-position). Thiocyanates are known for their interesting chemical properties and are used in various chemical reactions . The tert-butylphenoxy group is a common moiety in organic chemistry and is often used in the synthesis of various pharmaceuticals .


Synthesis Analysis

While the specific synthesis pathway for “this compound” is not available, thiocyanates are typically synthesized through the reaction between alkyl halides and alkali thiocyanate in aqueous media . The 4-tert-butylphenoxy group could potentially be introduced through a nucleophilic substitution or coupling reaction .


Chemical Reactions Analysis

Thiocyanates are known to participate in various chemical reactions. For example, they can be hydrolyzed to thiocarbamates . They can also isomerize to isothiocyanates .

Properties

IUPAC Name

3-(4-tert-butylphenoxy)propyl thiocyanate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NOS/c1-14(2,3)12-5-7-13(8-6-12)16-9-4-10-17-11-15/h5-8H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTKAYTMAHYZVGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCCSC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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